Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658841
InChI: InChI=1S/C17H33N3O2/c1-14-5-9-20(10-6-14)17(13-18)7-11-19(12-8-17)15(21)22-16(2,3)4/h14H,5-13,18H2,1-4H3
SMILES:
Molecular Formula: C17H33N3O2
Molecular Weight: 311.5 g/mol

Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17658841

Molecular Formula: C17H33N3O2

Molecular Weight: 311.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C17H33N3O2
Molecular Weight 311.5 g/mol
IUPAC Name tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H33N3O2/c1-14-5-9-20(10-6-14)17(13-18)7-11-19(12-8-17)15(21)22-16(2,3)4/h14H,5-13,18H2,1-4H3
Standard InChI Key OBESWPMUPZITSS-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)CN

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular architecture centers on a piperidine ring substituted at the 4-position with two distinct functional groups: an aminomethyl (-CH2NH2) moiety and a 4-methylpiperidin-1-yl group. The tert-butyl carbamate (Boc) group at the 1-position provides steric protection and influences solubility. Key physicochemical properties, inferred from analogous structures, include:

Table 1: Physicochemical Properties of Tert-butyl 4-(Aminomethyl)-4-(4-Methylpiperidin-1-yl)Piperidine-1-Carboxylate

PropertyValue
Molecular FormulaC17H33N3O2
Molecular Weight311.5 g/mol
LogP (estimated)2.8–3.2
Polar Surface Area (PSA)~81.6 Ų
Hydrogen Bond Donors1 (NH)
Hydrogen Bond Acceptors3 (2xN, 1xO)

The Boc group increases lipophilicity (LogP ~3), favoring membrane permeability, while the aminomethyl group contributes to moderate water solubility . Comparative analysis with simpler piperidine analogs reveals enhanced target-binding versatility due to the dual 4-position substituents .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step organic reactions, typically commencing with functionalization of the piperidine ring. A representative pathway includes:

  • Piperidine Functionalization: Introduction of the 4-methylpiperidin-1-yl group via nucleophilic substitution under inert conditions .

  • Aminomethylation: Reductive amination using sodium cyanoborohydride (NaBH3CN) at neutral pH to attach the aminomethyl group .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP) .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield Optimization Strategies
Piperidine Substitution4-Methylpiperidine, K2CO3, DMFExcess alkylating agent (1.5 eq)
Reductive AminationNaBH3CN, pH 7, RTControlled addition over 2 hours
Boc ProtectionBoc2O, DMAP, THF, 0°C→RTProlonged reaction time (24 hours)

Industrial-Scale Challenges

Industrial production faces hurdles such as steric hindrance at the 4-position, necessitating optimized reaction gradients (0°C to room temperature) and advanced purification techniques like continuous flow chromatography . Impurities from incomplete Boc deprotection require rigorous HPLC monitoring (C18 column, λ = 254 nm) .

Chemical Reactivity and Functionalization

The compound undergoes characteristic reactions of secondary amines and carbamates:

  • Oxidation: Forms ketones or carboxylic acids using KMnO4/H2SO4 .

  • Reduction: LiAlH4 in anhydrous ether reduces the carbamate to a primary amine .

  • Nucleophilic Substitution: Reacts with alkyl halides to yield quaternary ammonium salts .

Table 3: Reaction Products and Conditions

Reaction TypeReagentsMajor Product
OxidationKMnO4, H2SO44-(4-Methylpiperidin-1-yl)piperidin-4-one
ReductionLiAlH4, Et2O4-(Aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine
AlkylationCH3I, K2CO3N-Methylated quaternary salt

Analytical Characterization

Rigorous quality control employs:

  • NMR Spectroscopy: 1H NMR (500 MHz, CDCl3) confirms Boc protection (δ 1.4 ppm, tert-butyl) and aminomethyl integration (δ 3.2 ppm) .

  • HPLC: C18 column (5 µm, 250 mm) with UV detection (λ = 254 nm) achieves >99% purity .

  • Mass Spectrometry: ESI-MS ([M+H]+ = 312.5) validates molecular weight .

Comparison with Structural Analogs

Table 4: Comparative Analysis of Piperidine Derivatives

CompoundMolecular WeightLogPPSA (Ų)Key Application
Target Compound311.53.081.6Drug Intermediate
4-Aminopiperidine-1-carboxylate 229.32.081.6Peptide Mimetics
4-Methylpiperidine99.21.512.0Solvent/Base

The target compound’s higher LogP and PSA enhance its suitability for hydrophobic target binding compared to simpler analogs .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis with cumulative yields <40% .

  • Stability Issues: Hydrolysis of the Boc group under acidic conditions .

Future research should explore:

  • Catalytic Asymmetric Synthesis: For enantioselective production.

  • Prodrug Derivatives: Enhancing bioavailability via ester linkages.

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